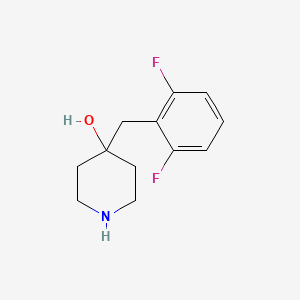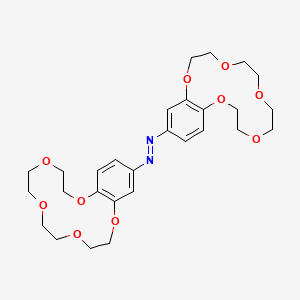
tert-Butyl 3-aminoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-aminoquinoline-2-carboxylate is a chemical compound with the molecular formula C14H16N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of tert-Butyl 3-aminoquinoline-2-carboxylate typically involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate. This reaction is catalyzed by DMAP (4-dimethylaminopyridine) and occurs under mild conditions, providing good yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl 3-aminoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Scientific Research Applications
tert-Butyl 3-aminoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It can be used in the study of biological processes involving quinoline compounds.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-aminoquinoline-2-carboxylate involves its interaction with molecular targets in biological systems. It may act on specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-aminoquinoline-2-carboxylate include:
tert-Butyl 2-aminoquinoline-3-carboxylate: Another quinoline derivative with similar properties.
1-Boc-4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other quinoline derivatives.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl 3-aminoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)12-10(15)8-9-6-4-5-7-11(9)16-12/h4-8H,15H2,1-3H3 |
InChI Key |
RDUCUNURDFVZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC2=CC=CC=C2C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)


![[1,1'-Bi(cyclohexane)]-2-sulfonyl chloride](/img/structure/B13567440.png)

![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)





![2-{1-[(tert-butoxy)carbonyl]-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazol-1-yl]azetidin-3-yl}acetic acid](/img/structure/B13567490.png)
